Ammonium 2,5-dimethylbenzenesulfonate
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Overview
Description
Ammonium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions, and the sulfonic acid group is neutralized with ammonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,5-dimethylbenzenesulfonate typically involves the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction can be summarized as follows:
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Sulfonation: : [ \text{C}8\text{H}{10} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{H}_2\text{O} ] This step involves the electrophilic aromatic substitution of p-xylene with sulfuric acid to form 2,5-dimethylbenzenesulfonic acid.
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Neutralization: : [ \text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{NH}_4\text{OH} \rightarrow \text{C}_8\text{H}_9\text{SO}_3\text{NH}_4 + \text{H}_2\text{O} ] The sulfonic acid is then neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ammonium 2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
Oxidation: 2,5-dimethylbenzenesulfonic acid can be converted to 2,5-dimethylbenzoic acid.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be replaced with other functional groups, depending on the nucleophile used.
Scientific Research Applications
Ammonium 2,5-dimethylbenzenesulfonate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving sulfonate metabolism and its effects on biological systems.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium 2,5-dimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their function. The methyl groups can also influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,5-dimethylbenzenesulfonate
- Potassium 2,5-dimethylbenzenesulfonate
- Calcium 2,5-dimethylbenzenesulfonate
Uniqueness
Ammonium 2,5-dimethylbenzenesulfonate is unique due to its ammonium ion, which can influence its solubility, reactivity, and interactions with biological systems compared to its sodium, potassium, and calcium counterparts. The presence of the ammonium ion can also affect the compound’s behavior in different pH environments, making it suitable for specific applications where other salts may not be as effective.
Biological Activity
Ammonium 2,5-dimethylbenzenesulfonate is a sulfonate compound that has garnered attention for its potential biological activities. This article reviews the available research on its biological effects, including cytotoxicity, environmental impact, and potential applications in various fields.
This compound is a salt derived from 2,5-dimethylbenzenesulfonic acid. Its structure features a sulfonate group attached to a dimethyl-substituted benzene ring, which contributes to its solubility and reactivity in aqueous environments. The compound's molecular formula is C9H13O3S and it has a molecular weight of approximately 202.26 g/mol.
Cytotoxicity Studies
Cytotoxicity studies are essential for understanding the safety and potential therapeutic applications of chemical compounds. Research involving this compound has primarily focused on its effects on various cell lines.
- Cell Viability Assays : A study investigated the cytotoxic effects of this compound on human carcinoma (A431) and healthy embryonic kidney (HEK293) cells. The MTS assay was utilized to evaluate cell viability at different concentrations (0 to 0.75 mg/mL). Results indicated no significant cytotoxicity in A431 cells; however, a slight increase in cell viability was observed in HEK293 cells at lower concentrations .
- LDH Release Assay : The lactate dehydrogenase (LDH) assay was employed to assess cell membrane integrity. No significant LDH release was detected in either cell line treated with this compound, suggesting that the compound does not induce necrosis or apoptosis at the tested concentrations .
Environmental Impact
The environmental implications of this compound have also been studied. Its behavior in aquatic environments is crucial for assessing its ecological risks.
- Toxicity to Aquatic Organisms : Research indicates that sulfonates can exhibit varying degrees of toxicity to aquatic life. For instance, studies have shown that certain substituted benzenesulfonates can affect species such as Daphnia magna and fish fingerlings, highlighting the importance of evaluating the ecological toxicity of this compound in environmental assessments .
Case Studies
Several case studies provide insights into the practical applications and implications of this compound:
- Geothermal Tracers : Ammonium-based sulfonates have been explored as tracers in geothermal applications due to their stability under high temperatures and non-adsorptive nature in geological formations. This characteristic can aid in tracking fluid movement in geothermal reservoirs .
- Surfactant Properties : The compound's surfactant properties make it useful in various industrial applications, including detergents and cleaning agents. Studies have shown that this compound can effectively reduce surface tension and enhance solubilization of hydrophobic compounds .
Summary of Findings
Study Type | Cell Line | Concentration Range (mg/mL) | Key Findings |
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MTS Assay | A431 | 0 - 0.75 | No significant cytotoxicity observed |
MTS Assay | HEK293 | 0 - 0.75 | Increased viability at lower concentrations |
LDH Release Assay | A431 | 0 - 0.75 | No LDH release; indicates no necrosis or apoptosis |
LDH Release Assay | HEK293 | 0 - 0.75 | No LDH release; indicates no necrosis or apoptosis |
Properties
CAS No. |
83721-36-2 |
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Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
azanium;2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |
InChI Key |
UXKXKFCNSBEHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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